molecular formula C12H10N4OS2 B11964474 3-(2-furyl)-4-[(5-methyl-2-thienyl)methyleneamino]-1H-1,2,4-triazole-5-thione

3-(2-furyl)-4-[(5-methyl-2-thienyl)methyleneamino]-1H-1,2,4-triazole-5-thione

Cat. No.: B11964474
M. Wt: 290.4 g/mol
InChI Key: CFPHADXBYSDMLD-NTUHNPAUSA-N
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Description

3-(2-furyl)-4-[(5-methyl-2-thienyl)methyleneamino]-1H-1,2,4-triazole-5-thione is a heterocyclic compound that contains both furan and thiophene rings

Preparation Methods

The synthesis of 3-(2-furyl)-4-[(5-methyl-2-thienyl)methyleneamino]-1H-1,2,4-triazole-5-thione typically involves the condensation of 3-amino-1,2,4-triazole-5-thione with 2-furyl and 5-methyl-2-thienyl aldehydes under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2-furyl)-4-[(5-methyl-2-thienyl)methyleneamino]-1H-1,2,4-triazole-5-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Condensation: It can participate in condensation reactions with various carbonyl compounds to form new heterocyclic structures.

Scientific Research Applications

3-(2-furyl)-4-[(5-methyl-2-thienyl)methyleneamino]-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent in biological studies.

    Medicine: Research has indicated its potential as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(2-furyl)-4-[(5-methyl-2-thienyl)methyleneamino]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(2-furyl)-4-[(5-methyl-2-thienyl)methyleneamino]-1H-1,2,4-triazole-5-thione can be compared with other similar compounds such as:

    3-(2-furyl)-4-[(5-methyl-2-thienyl)methanol]: This compound has a similar structure but with a hydroxyl group instead of an amino group.

    2-(2-furylmethyl)-5-methylfuran: This compound contains a furan ring and a methyl group but lacks the triazole and thione functionalities.

    2-methyl-N’-[(5-methyl-2-thienyl)methylene]-3-furohydrazide: This compound has a similar thiophene and furan structure but with different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H10N4OS2

Molecular Weight

290.4 g/mol

IUPAC Name

3-(furan-2-yl)-4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H10N4OS2/c1-8-4-5-9(19-8)7-13-16-11(14-15-12(16)18)10-3-2-6-17-10/h2-7H,1H3,(H,15,18)/b13-7+

InChI Key

CFPHADXBYSDMLD-NTUHNPAUSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC=CO3

Canonical SMILES

CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC=CO3

Origin of Product

United States

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